

In-Depth Technical Guide to Telomycin: A Potent Antibiotic Targeting Bacterial Membranes

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Compound of Interest

Compound Name: *Telomycin*

Cat. No.: *B1683000*

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Abstract

Telomycin is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, involving a specific interaction with the bacterial membrane phospholipid cardiolipin, makes it a subject of significant interest for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of **Telomycin**, including its chemical identity, antibacterial activity, mechanism of action, and biosynthesis. Detailed experimental methodologies and visualizations are provided to support further research and development efforts.

Chemical Identity

Telomycin is a complex cyclic undecapeptide lactone. Due to revisions in its structure over time and the existence of naturally occurring analogues, multiple IUPAC names and chemical formulas have been reported in the literature.

CAS Number: 19246-24-3^[1]

Table 1: Chemical Identifiers for **Telomycin**

Identifier	Value	Source
CAS Number	19246-24-3	[1]
Molecular Formula	C ₅₉ H ₇₇ N ₁₃ O ₁₉	Ambobactin, a Telomycin-like compound
Molecular Weight	1272.3 g/mol	[1]
IUPAC Name	(3R)-L-beta-aspartyl-L-seryl-L-threonyl-L-allothreonyl-L-alanylglycyl-(3S)-3-hydroxy-L-prolyl-alpha,beta-didehydrotryptophyl-beta-methyl-L-tryptophyl-(3S)-3-hydroxy-L-leucyl-3-hydroxy-L-proline, (11->3)-lactone	
Synonyms	NSC 235069, A-128	

Antibacterial Activity

Telomycin exhibits selective and potent bactericidal activity against Gram-positive bacteria. Its efficacy extends to clinically important pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE).

Table 2: Minimum Inhibitory Concentrations (MICs) of **Telomycin** and its Analogues

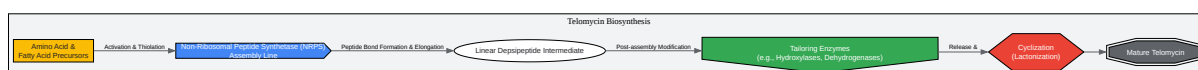
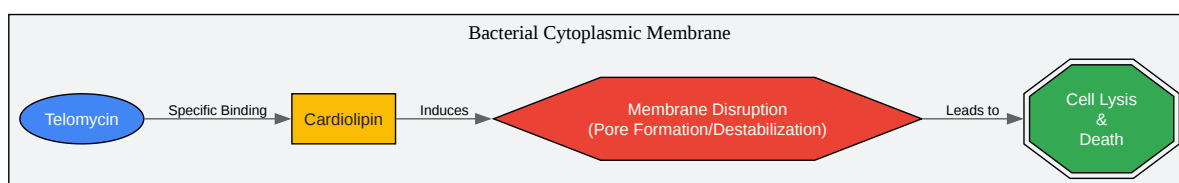
Organism	Compound	MIC (µg/mL)
<i>Staphylococcus aureus</i>	Ambobactin	8
<i>Bacillus subtilis</i>	Ambobactin	4
<i>Escherichia coli</i>	Ambobactin	16
<i>Pseudomonas aeruginosa</i>	Ambobactin	32

Note: Data for Ambobactin, a **Telomycin**-like cyclic depsipeptide, is presented here as a representative example of the activity of this class of compounds.[2] More comprehensive MIC

data for **Telomycin** itself against a wider range of clinical isolates is a subject of ongoing research.

Mechanism of Action: Targeting Cardiolipin

Telomycin's primary mechanism of action involves a specific interaction with cardiolipin, a dimeric phospholipid found in high concentrations in the bacterial cytoplasmic membrane. This interaction disrupts membrane integrity, leading to cell lysis and death.[3]



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